molecular formula C14H19N3O4 B5803853 ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate

ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate

Cat. No. B5803853
M. Wt: 293.32 g/mol
InChI Key: JDBDWCLWWZQKBD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate, also known as NBPC, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. NBPC belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.

Mechanism of Action

The mechanism of action of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific proteins or enzymes in the body. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound also inhibits the activity of MMPs, which are involved in cancer cell invasion and metastasis. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the study of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the study of its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. Additionally, the development of this compound derivatives with improved solubility and pharmacological properties could lead to the discovery of more effective therapeutic agents for cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for drug development. However, more studies are needed to determine its safety and efficacy in vivo. The development of more efficient synthesis methods and this compound derivatives could lead to the discovery of more effective therapeutic agents for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate involves the reaction of ethyl piperazine-1-carboxylate with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain pure this compound. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its anticancer activity. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that this compound induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. This compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.

properties

IUPAC Name

ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)17(19)20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDWCLWWZQKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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